molecular formula C10H8BrNO2 B189116 Methyl 2-(bromomethyl)-4-cyanobenzoate CAS No. 165111-46-6

Methyl 2-(bromomethyl)-4-cyanobenzoate

Cat. No. B189116
M. Wt: 254.08 g/mol
InChI Key: QMLVCVLSZNSKJM-UHFFFAOYSA-N
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Description

“Methyl 2-(bromomethyl)-4-cyanobenzoate” likely refers to a compound that contains a methyl ester, a bromomethyl group, and a cyano group attached to a benzoate backbone .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-(bromomethyl)-4-cyanobenzoate” are not available, similar compounds such as Methyl 2-(bromomethyl)acrylate can be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene . They can also undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .

Scientific Research Applications

  • Synthesis of Anti-Cancer Drugs : Methyl 2-(bromomethyl)-4-cyanobenzoate is used as an intermediate in the synthesis of anti-cancer drugs. For instance, it's utilized in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for thymidylate synthase inhibiting anti-cancer drugs (Cao Sheng-li, 2004).

  • Antiestrogenic Activity : Compounds like 2,4-bis(bromomethyl)-estrone methyl ether, which can be related to Methyl 2-(bromomethyl)-4-cyanobenzoate, show antiestrogenic activity. This is significant for the development of new therapeutic agents in hormone-related cancers (N. Kanamarlapudi, F. Sweet, J. C. Warren, 1974).

  • Optimization of Synthesis Methods : Research on optimizing the synthesis conditions of related compounds, like Methyl 4-(bromomethyl)benzoate, contributes to more efficient and cost-effective production processes (Bi Yun-mei, 2012).

  • Development of Analytical Methods : Methyl 2-(bromomethyl)-4-cyanobenzoate is also significant in analytical chemistry. For instance, in the development of HPLC methods for detecting and quantifying potential genotoxic impurities in pharmaceuticals, such as in lenalidomide drug substance (Kishore Gaddam et al., 2020).

  • Biotransformation Studies : The compound is involved in biotransformation studies, demonstrating the potential of microbial systems like Rhodococcus equi A4 in converting related cyanobenzoates into useful industrial chemicals (L. Martínková et al., 1998).

  • Pharmacological Properties of Derivatives : Derivatives of Methyl 2-(bromomethyl)-4-cyanobenzoate, like methyl 4-hydroxybenzoate, have been studied for their antimicrobial properties and applications in cosmetics, personal-care products, and food preservation (Abeer A. Sharfalddin et al., 2020).

  • Solid-phase Synthesis : The compound plays a role in the solid-phase synthesis of various pharmaceutical and biological molecules. For example, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, a related compound, is used in the synthesis of tetrahydro-1,4-benzodiazepin-2-one derivatives (Jinfang Zhang et al., 2004).

properties

IUPAC Name

methyl 2-(bromomethyl)-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-2-7(6-12)4-8(9)5-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLVCVLSZNSKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633347
Record name Methyl 2-(bromomethyl)-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-4-cyanobenzoate

CAS RN

165111-46-6
Record name Methyl 2-(bromomethyl)-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-cyano-2-methyl-benzoic acid methyl ester (12.5 g, 71.35 mmol), NBS (12.7 g, 71.35 mmol) and di-benzoyl peroxide (BPO) (0.8 g, 3.28 mmol) in CCl4 (200 mL) was heated to reflux temperature for 3 hours. After it was cooled to room temperature, the reaction mixture was filtered. The filtrate was concentrated in vacuo to give a crude product (18.2 g) which was used in the next step reaction without further purification.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Seedorf - 2023 - repo.uni-hannover.de
The oligopeptides cystobactamid and Myxovalargin A are natural products produced by myxobacteria. Both secondary metabolites exhibit high antibacterial activity and are currently in …
Number of citations: 0 www.repo.uni-hannover.de
T Seedorf
Number of citations: 0

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